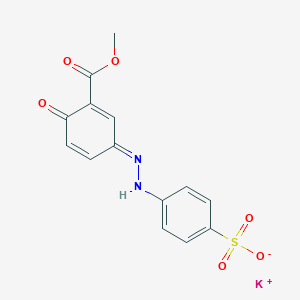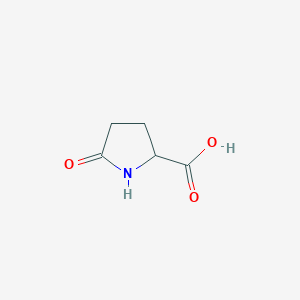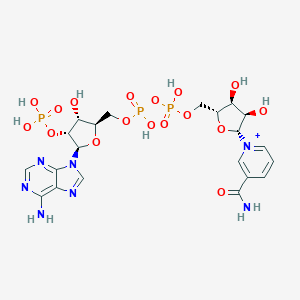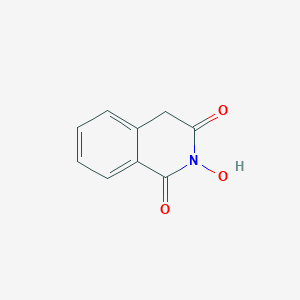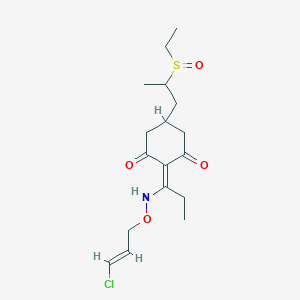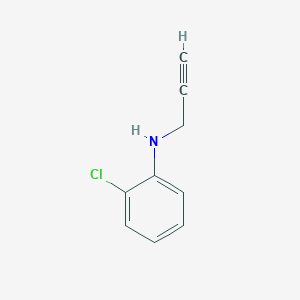![molecular formula C20H24N2O3S.C4H4O4 B123074 (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide CAS No. 155444-09-0](/img/structure/B123074.png)
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide, also known as BZP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BZP is a synthetic compound that belongs to the class of benzodiazepines and has been shown to have a wide range of biochemical and physiological effects.
Mechanism Of Action
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide acts on the central nervous system by binding to the GABA-A receptor, which is responsible for inhibiting neuronal activity. This results in the inhibition of neurotransmitter release, leading to the sedative and anxiolytic effects of (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide.
Biochemical And Physiological Effects
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to the sedative and anxiolytic effects of (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide. (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide has also been shown to increase the levels of dopamine and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and behavior.
Advantages And Limitations For Lab Experiments
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its rapid onset of action. However, (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide also has several limitations, including its potential for abuse and its potential for adverse effects.
Future Directions
There are several future directions for the study of (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide. One potential area of research is the development of new (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide analogs that have improved therapeutic properties. Another area of research is the study of the long-term effects of (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide use, particularly in the treatment of neurodegenerative disorders. Finally, the potential for (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide as a treatment for other psychiatric disorders, such as depression and anxiety, should be explored.
Synthesis Methods
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide can be synthesized through a multistep process that involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)aminothiophenol. This intermediate is then reacted with 2-aminobenzoic acid to form 2-(2-chloroacetyl)amino-5-methylbenzoic acid. The final step involves the reaction of this intermediate with pyrrolidine to form (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide.
Scientific Research Applications
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anticonvulsant, anxiolytic, and sedative properties. (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
155444-09-0 |
|---|---|
Product Name |
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide |
Molecular Formula |
C20H24N2O3S.C4H4O4 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide |
InChI |
InChI=1S/C20H24N2O3S.C4H4O4/c1-21-18-10-4-2-8-16(18)20(25-15-14-22-12-6-7-13-22)17-9-3-5-11-19(17)26(21,23)24;5-3(6)1-2-4(7)8/h2-5,8-11,20H,6-7,12-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
JOPYULOJQGTWIS-WLHGVMLRSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)OCCN4CCCC4.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)OCCN4CCCC4.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)OCCN4CCCC4.C(=CC(=O)O)C(=O)O |
synonyms |
Dibenzo(c,f)(1,2)thiazepine, 6,11-dihydro-6-methyl-11-(2-(1-pyrrolidin yl)ethoxy)-, 5,5-dioxide(Z)-2-butenedioate (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)
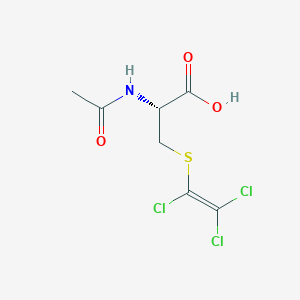
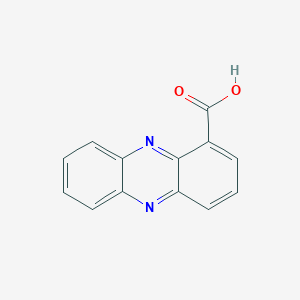



![Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate](/img/structure/B123003.png)
